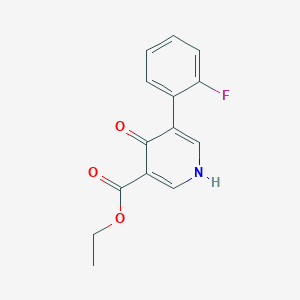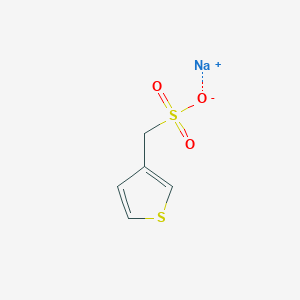
Sodium thiophen-3-ylmethanesulfonate
Vue d'ensemble
Description
Sodium thiophen-3-ylmethanesulfonate is a chemical compound with the molecular formula C5H5NaO3S2 and a molecular weight of 200.21 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a methanesulfonate group . The sodium ion is associated with the oxygen atoms of the methanesulfonate group.
Applications De Recherche Scientifique
Conducting Polymers
Sodium thiophen-3-ylmethanesulfonate has been explored in the context of conducting polymers. The sodium salts of poly-3-(2-ethanesulfonate)thiophene and poly-3-(4-butanesulfonate)thiophene, which are water-soluble conducting polymers, represent the first known examples of self-doped conducting polymers. In these polymers, counterions are covalently bound to the polymer backbone, leading to the concept of self-doping. This mechanism involves charge injection into the π-electron system, compensated by proton or sodium ion ejection, leaving behind the oppositely charged counterion (Patil et al., 1987).
Electrochemical Studies
Further electrochemical studies of self-doped conducting polymers have confirmed the doping mechanism in these materials. The investigation employed cyclic voltammetry and X-ray microprobe analysis to study polymers like poly 3-(4-butanesulfonate) thiophene and poly 3-(2-ethane sulphonate) thiophene. These studies provide direct verification of the proposed doping mechanism, which is significant for the development of advanced materials (Ikenoue et al., 1989).
Applications in Friedel–Crafts Acylation
This compound has been used in Friedel–Crafts acylation reactions. Ytterbium(III) trifluoromethanesulfonate, for instance, catalyzes the acylation of substituted thiophenes, leading to the production of intermediates useful in pharmaceuticals and pesticides. This application underscores the compound's role in facilitating important chemical reactions (Su & Jin, 2003).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. A specific study explored the inhibition action of (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline on the corrosion of mild steel in acidic environments. This research demonstrates the compound's potential as an effective corrosion inhibitor (Daoud et al., 2014).
Organic Semiconducting Materials
The compound's utility extends to the synthesis of organic semiconducting materials. It has been used in thiophene annulation reactions, contributing to the synthesis of acene(di)thiophenes used as organic semiconductors or building blocks for semiconducting oligomers and polymers. This application is crucial for the advancement of organic electronic devices (Nakano & Takimiya, 2017).
Mécanisme D'action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The exact interaction of Sodium thiophen-3-ylmethanesulfonate with its targets and the resulting changes would require further investigation.
Result of Action
Thiophene derivatives are known to have various biological effects, depending on their specific structure and the biological targets they interact with .
Analyse Biochimique
Biochemical Properties
Sodium thiophen-3-ylmethanesulfonate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions are essential for the compound’s role in modulating biochemical pathways and processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may enhance or inhibit the activity of enzymes involved in energy production, leading to changes in the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
sodium;thiophen-3-ylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-1-2-9-3-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFXLYKPGZGPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





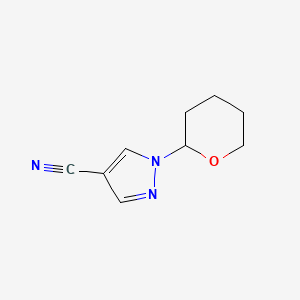
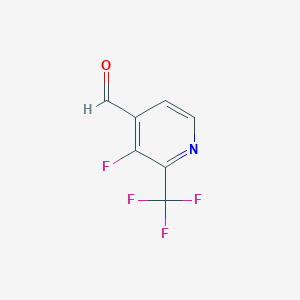

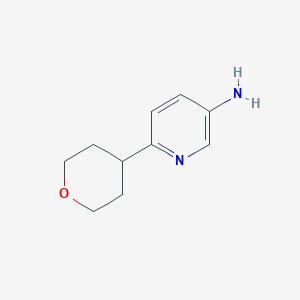
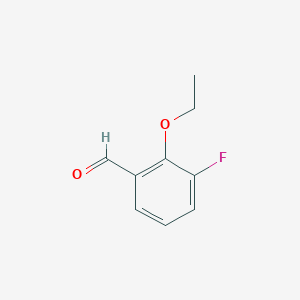
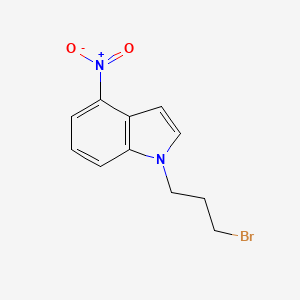
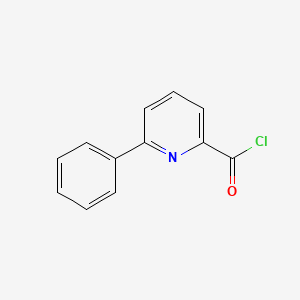
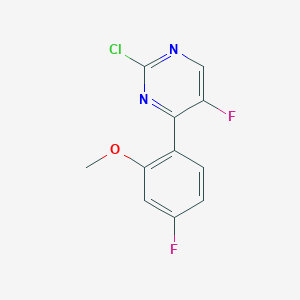
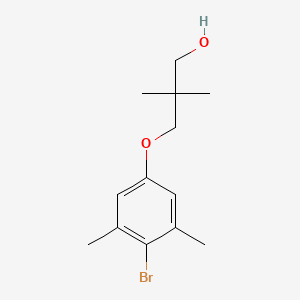
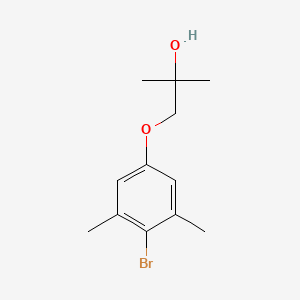
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
